N6-(2-(diethylamino)ethyl)-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
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Properties
IUPAC Name |
6-N-[2-(diethylamino)ethyl]-4-N-(3-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O/c1-4-30(5-2)15-14-25-24-28-22(27-18-10-9-13-20(16-18)32-3)21-17-26-31(23(21)29-24)19-11-7-6-8-12-19/h6-13,16-17H,4-5,14-15H2,1-3H3,(H2,25,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POUNIPAPKJBRRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N6-(2-(diethylamino)ethyl)-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews its biological activities, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused pyrazole and pyrimidine ring system. Its structure can be depicted as follows:
Research indicates that pyrazolo[3,4-d]pyrimidines exhibit diverse biological activities, including:
- Anticancer Activity : These compounds have been shown to inhibit various enzymes and receptors associated with cancer progression. They often target cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Anti-inflammatory Effects : Some derivatives demonstrate anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Antimicrobial Properties : Certain pyrazolo[3,4-d]pyrimidines possess antimicrobial activity against various pathogens.
Anticancer Efficacy
A number of studies have evaluated the anticancer activity of this compound against several cancer cell lines. Below is a summary of key findings:
Study 1: Antitumor Activity in Breast Cancer
A recent study investigated the effects of the compound on MDA-MB-468 breast cancer cells. The results showed that treatment with this compound led to significant apoptosis induction and cell cycle arrest at the S phase. The compound increased caspase-3 levels by 7.32-fold compared to control groups, indicating a robust apoptotic response .
Study 2: Efficacy Against Hepatocellular Carcinoma
In another study focusing on Hep-G2 cells, the compound demonstrated potent cytotoxicity with an IC50 value of 8 µM. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival and proliferation .
Q & A
Synthesis and Optimization
Basic Question: Q. What are the key challenges in synthesizing N6-(2-(diethylamino)ethyl)-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, and how are they addressed? Methodological Answer: The synthesis involves multi-step reactions, including:
- Core Formation : Condensation of aldehydes with β-dicarbonyl compounds and urea to form the pyrazolo[3,4-d]pyrimidine core.
- Substituent Introduction : Coupling reactions (e.g., Buchwald-Hartwig amination) to attach the diethylaminoethyl and methoxyphenyl groups.
Key challenges include low yields due to steric hindrance from bulky substituents and side reactions. These are mitigated by: - Catalyst Optimization : Palladium-based catalysts (e.g., Pd(OAc)₂) for efficient C–N bond formation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility and reaction homogeneity .
Advanced Question: Q. How can green chemistry principles be applied to improve the sustainability of its synthesis? Methodological Answer:
- Microwave-Assisted Synthesis : Reduces reaction time (from 24h to 2–4h) and energy consumption .
- Solvent Recycling : Recovery of DMF via vacuum distillation to minimize waste .
- Catalyst Reusability : Immobilized catalysts (e.g., Pd on silica) for multiple reaction cycles without significant loss of activity .
Structural and Functional Analysis
Basic Question: Q. What analytical techniques are essential for confirming the compound’s structure and purity? Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., diethylaminoethyl group at N6) .
- HPLC-PDA : Purity assessment (>95%) with C18 columns and acetonitrile/water gradients .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., m/z 485.2465 [M+H]⁺) .
Advanced Question: Q. How does X-ray crystallography resolve ambiguities in the spatial arrangement of substituents? Methodological Answer: X-ray diffraction reveals:
- Dihedral Angles : Between the pyrazolo[3,4-d]pyrimidine core and phenyl/methoxyphenyl groups (e.g., 45–60°), impacting π-π stacking with kinase targets .
- Hydrogen Bonding : Interactions between the diethylaminoethyl group and solvent molecules, influencing solubility .
Mechanism of Action
Basic Question: Q. What kinase inhibition profiles have been reported for this compound? Methodological Answer:
- CDK2 Inhibition : IC₅₀ = 12 nM (kinase assay), attributed to hydrogen bonding with Glu81 and Leu83 in the ATP-binding pocket .
- Selectivity Screening : >100-fold selectivity over CDK1/4/6 and EGFR kinases .
Advanced Question: Q. How do molecular dynamics simulations explain its binding kinetics with CDK2? Methodological Answer:
- MM-PBSA Calculations : Binding free energy (ΔG = −9.8 kcal/mol) driven by van der Waals interactions with the hydrophobic pocket .
- Residue Flexibility : The methoxyphenyl group stabilizes the DFG motif in the active conformation, reducing kinase activation .
In Vitro/In Vivo Efficacy
Basic Question: Q. What cellular models are used to evaluate its anticancer activity? Methodological Answer:
- Cell Lines : MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer) with IC₅₀ values ranging from 0.8–2.4 µM .
- Apoptosis Assays : Annexin V/PI staining confirms caspase-3/7 activation (2–3-fold increase vs. controls) .
Advanced Question: Q. How can pharmacokinetic (PK) parameters be optimized for in vivo studies? Methodological Answer:
- Lipid Nanoparticle Encapsulation : Increases plasma half-life (t₁/₂ = 8h vs. 1.5h for free compound) in murine models .
- CYP450 Profiling : Identifies major metabolites (e.g., O-demethylation at the methoxyphenyl group) for dose adjustment .
Structure-Activity Relationship (SAR)
Basic Question: Q. How does the diethylaminoethyl group influence potency? Methodological Answer:
- Basic Nitrogen : Enhances solubility (logP = 2.1 vs. 3.5 for unsubstituted analogs) and cellular uptake .
- Alkyl Chain Length : Shorter chains (e.g., ethyl vs. propyl) improve CDK2 binding by reducing steric clashes .
Advanced Question: Q. What computational tools predict the impact of substituent modifications on activity? Methodological Answer:
- QSAR Models : 3D descriptors (e.g., CoMSIA) correlate methoxyphenyl orientation with IC₅₀ values (R² = 0.89) .
- Docking Studies (AutoDock Vina) : Predict affinity changes (ΔΔG) upon fluorine substitution at the phenyl ring .
Analytical and Bioanalytical Methods
Basic Question: Q. How is stability assessed under physiological conditions? Methodological Answer:
- Forced Degradation Studies : Exposure to pH 1–13 buffers and heat (40–60°C) identifies degradation products (e.g., hydrolysis at the pyrimidine ring) .
- LC-MS/MS Quantification : Validates stability in plasma (90% intact after 24h at 37°C) .
Advanced Question: Q. What advanced imaging techniques map its distribution in tissues? Methodological Answer:
- MALDI-TOF Imaging : Localizes the compound in tumor xenografts with 50 µm spatial resolution .
- Fluorescent Tagging : Cy5.5 conjugation tracks real-time accumulation in liver and kidneys .
Resolving Data Contradictions
Basic Question: Q. How can conflicting kinase inhibition data across studies be reconciled? Methodological Answer:
- Assay Standardization : Use of ADP-Glo™ kinase assays to minimize variability in ATP concentration .
- Orthogonal Validation : Cross-check IC₅₀ values with thermal shift assays (ΔTm ≥ 2°C indicates binding) .
Advanced Question: Q. Why do solubility predictions (e.g., ACD/Labs) diverge from experimental data? Methodological Answer:
- Crystallinity Effects : Amorphous forms exhibit 3–5x higher solubility than crystalline forms, not accounted for in software .
- Counterion Screening : Mesylate salts improve aqueous solubility (from 0.1 mg/mL to 2.3 mg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
